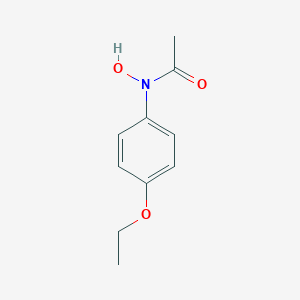
2-ketoglutaric acid
Overview
Description
This compound plays a crucial role in cellular metabolism, acting as an intermediate in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water to generate energy . It is also involved in nitrogen metabolism, serving as a precursor for the synthesis of amino acids and other nitrogenous compounds .
Mechanism of Action
Target of Action
2-Oxoglutaric acid, also known as α-ketoglutarate or 2-OG, is a key intermediate in the tricarboxylic acid (TCA) cycle . It primarily targets 2-OG-dependent dioxygenases , a group of enzymes involved in several important biochemical processes . These enzymes are widespread in nature and play a crucial role in the metabolism of amino acids, glucosinolates, flavonoids, alkaloids, and gibberellins .
Mode of Action
2-OG acts as an obligatory substrate for 2-OG-dependent dioxygenases . In the hydroxylation reaction catalyzed by these enzymes, one atom of molecular oxygen is incorporated into the substrate, while the other atom of oxygen is incorporated into 2-OG, resulting in the subsequent formation of succinate and the release of carbon dioxide .
Biochemical Pathways
2-OG is a key organic acid of the TCA cycle , a central metabolic network in most organisms . It lies at the intersection between the carbon and nitrogen metabolic pathways . This compound is a key intermediate of one of the most fundamental biochemical pathways in carbon metabolism . In addition, 2-OG also acts as the major carbon skeleton for nitrogen-assimilatory reactions .
Pharmacokinetics
The pharmacokinetics of 2-OG are complex and involve several enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to the formation of 2-OG . The efficacy of microbial systems in providing an effective platform to generate this moiety and the molecular strategies involving genetic manipulation, abiotic stress, and nutrient supplementation that result in the optimal production of 2-OG have been evaluated .
Result of Action
2-OG participates in a variety of biological processes including anti-oxidative defense, energy production, signaling modules, and genetic modification . It helps maintain normal levels of ammonia in the brain, muscles, and kidneys, as well as the body’s nitrogen balance in body tissues and fluids . 2-OG is used by cells during growth and in healing from injuries and other wounds, and is especially important in the healing of muscle tissue .
Action Environment
The action of 2-OG is influenced by various environmental factors. For instance, the availability of 2-OG can be affected by spatial occupancy of unstructured regions within dedicated metabolons . Additionally, the levels of 2-OG can fluctuate according to nitrogen and carbon availability .
Biochemical Analysis
Biochemical Properties
2-Oxoglutaric acid plays a significant role in biochemical reactions. It is used as an obligatory substrate in a range of oxidative reactions catalyzed by 2-OG-dependent dioxygenases . These enzymes are widespread in nature and are involved in several important biochemical processes . The importance of such enzymes as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to the formation of 2-Oxoglutaric acid is emphasized .
Cellular Effects
2-Oxoglutaric acid participates in various cellular processes, including anti-oxidative defense, energy production, signaling modules, and genetic modification . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Oxoglutaric acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It lies at the intersection between the carbon and nitrogen metabolic pathways .
Metabolic Pathways
2-Oxoglutaric acid is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It also acts as the major carbon skeleton for nitrogen-assimilatory reactions .
Transport and Distribution
As a key intermediate in the TCA cycle, it is likely to be transported and distributed within cells and tissues as part of this metabolic process .
Subcellular Localization
As a key intermediate in the TCA cycle, it is likely to be found in the mitochondria where this cycle occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-ketoglutaric acid can be synthesized through various biochemical pathways. One common method involves the oxidative decarboxylation of isocitrate, catalyzed by isocitrate dehydrogenase, resulting in the formation of 2-oxoglutaric acid and carbon dioxide . Another method involves the oxidative deamination of glutamate, catalyzed by glutamate dehydrogenase .
Industrial Production Methods: Industrial production of 2-oxoglutaric acid often utilizes microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce enzymes like isocitrate dehydrogenase and glutamate dehydrogenase, enhancing the yield of 2-oxoglutaric acid . These microbial systems are optimized through genetic manipulation, nutrient supplementation, and controlled fermentation conditions to maximize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-ketoglutaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to succinate in the TCA cycle, catalyzed by 2-oxoglutarate dehydrogenase.
Reduction: It can be reduced to hydroxyglutarate under certain conditions.
Transamination: It participates in transamination reactions to form amino acids like glutamate.
Common Reagents and Conditions:
Oxidation: Requires molecular oxygen and 2-oxoglutarate dehydrogenase as the catalyst.
Reduction: Typically involves reducing agents like sodium borohydride.
Transamination: Requires aminotransferase enzymes and amino acid substrates.
Major Products:
Oxidation: Produces succinate and carbon dioxide.
Reduction: Produces hydroxyglutarate.
Transamination: Produces glutamate and other amino acids.
Scientific Research Applications
2-ketoglutaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemicals and as a reagent in organic synthesis.
Biology: It plays a role in cellular metabolism and is used to study metabolic pathways and enzyme functions.
Industry: It is used in the production of biodegradable plastics, food additives, and pharmaceuticals.
Comparison with Similar Compounds
2-ketoglutaric acid is often compared with other similar compounds, such as:
Isocitrate: A precursor in the TCA cycle that is converted to 2-oxoglutaric acid through oxidative decarboxylation.
Glutamate: An amino acid that can be deaminated to form 2-oxoglutaric acid.
Succinate: A product of the oxidation of 2-oxoglutaric acid in the TCA cycle.
Uniqueness: this compound is unique due to its dual role in both energy production and nitrogen metabolism. Its ability to act as a co-substrate for dioxygenases also sets it apart from other TCA cycle intermediates .
Properties
Key on ui mechanism of action |
The exact mechanisms of action for α-Ketoglutarate have not yet been elucidated. Some of α-Ketoglutarate’s actions include acting in the Krebs cycle as an intermediate, transamination reactions during the metabolism of amino acids, forming glutamic acid by combining with ammonia, and reducing nitrogen by combining with it as well. Concerning α-Ketoglutarate’s actions with ammonia, it is proposed that α-Ketoglutarate can help patients with propionic academia who have high levels of ammonia and low levels of glutamine/glutamate in their blood. Because endogenous glutamate/glutamine is produced from α-Ketoglutarate, propionic acidemia patients have impaired production of α-Ketoglutarate and supplementation of α-Ketoglutarate should improve the condition of these patients. Several other experimental studies have also shown that administration of α-Ketoglutarate in parenteral nutrition given to post-operative patients helped attenuate the decreased synthesis of muscle protein that is often seen after a surgery. This decreased muscle synthesis is speculated to be due to too low α-Ketoglutarate levels. |
|---|---|
CAS No. |
17091-15-5 |
Molecular Formula |
C5H5NaO5 |
Molecular Weight |
168.08 g/mol |
IUPAC Name |
sodium;5-hydroxy-4,5-dioxopentanoate |
InChI |
InChI=1S/C5H6O5.Na/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1 |
InChI Key |
MOTOGHHLNTXPTI-UHFFFAOYSA-M |
SMILES |
C(CC(=O)O)C(=O)C(=O)O |
Canonical SMILES |
C(CC(=O)[O-])C(=O)C(=O)O.[Na+] |
melting_point |
115.5 °C |
Key on ui other cas no. |
17091-15-5 |
physical_description |
Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS] Solid white to pale yellow crystalline powde |
Related CAS |
328-50-7 (Parent) |
solubility |
541.5 mg/mL soluble in water at > 1000 g/l at 20�C and petrolatum at < 100 g/kg at 20�C |
Synonyms |
2 Ketoglutarate 2 Ketoglutaric Acid 2 Oxoglutarate 2 Oxoglutaric Acid 2-ketoglutarate 2-ketoglutaric acid 2-oxoglutarate 2-oxoglutaric acid alpha Ketoglutarate alpha Ketoglutaric Acid alpha Ketoglutaric Acid, Diammonium Salt alpha Ketoglutaric Acid, Dipotassium Salt alpha Ketoglutaric Acid, Disodium Salt alpha Ketoglutaric Acid, Monopotassium Salt alpha Ketoglutaric Acid, Monosodium Salt alpha Ketoglutaric Acid, Potassium Salt alpha Ketoglutaric Acid, Sodium Salt alpha Oxoglutarate alpha-ketoglutarate alpha-Ketoglutarate, Calcium alpha-ketoglutaric acid alpha-ketoglutaric acid, calcium salt (2:1) alpha-ketoglutaric acid, diammonium salt alpha-ketoglutaric acid, dipotassium salt alpha-ketoglutaric acid, disodium salt alpha-ketoglutaric acid, monopotassium salt alpha-ketoglutaric acid, monosodium salt alpha-ketoglutaric acid, potassium salt alpha-ketoglutaric acid, sodium salt alpha-oxoglutarate Calcium alpha Ketoglutarate calcium alpha-ketoglutarate calcium ketoglutarate Ketoglutaric Acid Ketoglutaric Acids oxogluric acid Oxoglutarates |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


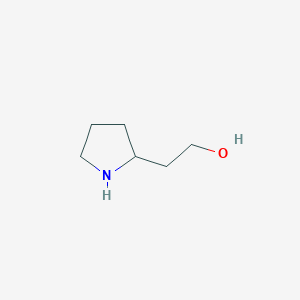
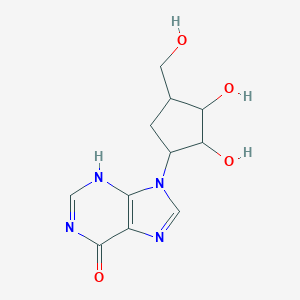

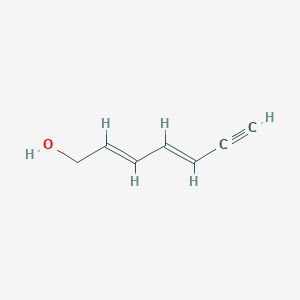
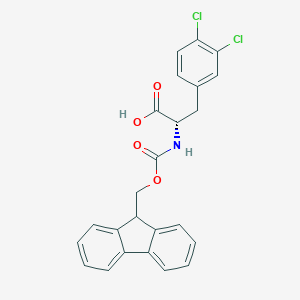
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)

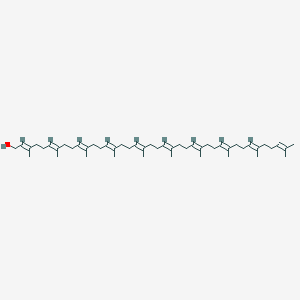

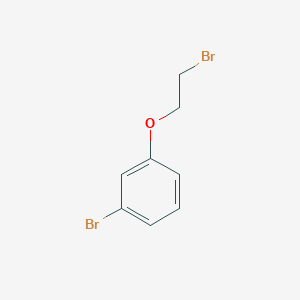
![[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate](/img/structure/B102444.png)
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)
